3-Octyne

Description

Properties

IUPAC Name |

oct-3-yne | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14/c1-3-5-7-8-6-4-2/h3-5,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDEISTCPVNLKRJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC#CCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60871238 | |

| Record name | 3-Octyne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60871238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15232-76-5 | |

| Record name | 3-Octyne | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15232-76-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Oct-3-yne | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015232765 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Octyne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60871238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Oct-3-yne | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.694 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Structure of 3-Octyne

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Octyne (also known as ethylbutylacetylene) is an internal alkyne, a class of unsaturated hydrocarbons characterized by a carbon-carbon triple bond. Its unique structural features and reactivity make it a valuable intermediate in organic synthesis. This guide provides a comprehensive overview of the chemical properties, structure, synthesis, and reactivity of this compound, tailored for professionals in research and drug development.

Chemical and Physical Properties

This compound is a colorless liquid at room temperature.[1] It is characterized by its eight-carbon chain with a triple bond located between the third and fourth carbon atoms.[2] Like other hydrocarbons, it is insoluble in water but soluble in common organic solvents.[1]

Data Presentation: Quantitative Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₁₄ | [3][4][5] |

| Molecular Weight | 110.20 g/mol | [1][5] |

| CAS Number | 15232-76-5 | [3][4] |

| Density | 0.753 g/mL | [3] |

| Boiling Point | 133 °C | [3] |

| Melting Point | -104 °C | [3] |

| Refractive Index | 1.425 | [3] |

| Flash Point | 21 °C | [6] |

Molecular Structure

The structure of this compound features a linear geometry around the sp-hybridized carbons of the triple bond (C3 and C4). The bond angles involving these carbons (C2-C3-C4 and C3-C4-C5) are approximately 180°. The remaining carbon atoms in the ethyl and butyl chains have a tetrahedral geometry with sp³ hybridization.

-

C≡C Triple Bond: Approximately 1.21 Å

-

C-C Single Bond (sp-sp³): Approximately 1.47 Å

-

C-C Single Bond (sp³-sp³): Approximately 1.54 Å

-

C-H Single Bond (sp³): Approximately 1.09 Å

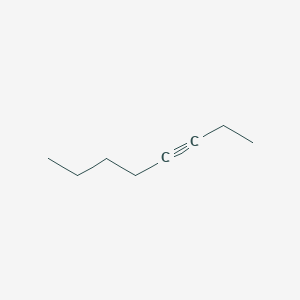

A diagram illustrating the logical relationship of the atoms in the this compound molecule is provided below.

Caption: Ball-and-stick representation of the this compound molecule.

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of this compound is the alkylation of a terminal alkyne, specifically 1-butyne, with an alkyl halide, such as 1-bromobutane, in the presence of a strong base like sodium amide (NaNH₂).[3][7] The reaction proceeds via a nucleophilic substitution (Sₙ2) mechanism.[7]

Reaction: CH₃CH₂C≡CH + NaNH₂ → CH₃CH₂C≡CNa + NH₃ CH₃CH₂C≡CNa + CH₃CH₂CH₂CH₂Br → CH₃CH₂C≡CCH₂CH₂CH₂CH₃ + NaBr

Detailed Methodology:

-

Apparatus Setup: A three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser with a drying tube is assembled. The system is flushed with an inert gas (e.g., nitrogen or argon) to maintain anhydrous conditions.

-

Deprotonation of 1-Butyne: Sodium amide (1.1 equivalents) is suspended in an anhydrous solvent such as liquid ammonia (B1221849) or tetrahydrofuran (B95107) (THF) in the reaction flask and cooled in a dry ice/acetone bath. 1-Butyne (1.0 equivalent) is then added dropwise from the dropping funnel to the stirred suspension. The reaction mixture is stirred for 1-2 hours to ensure the complete formation of the sodium butynide salt.

-

Alkylation: 1-Bromobutane (1.0 equivalent) is added dropwise to the reaction mixture at a rate that maintains a gentle reflux. After the addition is complete, the mixture is stirred for an additional 2-4 hours at room temperature to drive the reaction to completion.

-

Workup: The reaction is quenched by the slow addition of water or aqueous ammonium (B1175870) chloride. The organic layer is separated, and the aqueous layer is extracted with a suitable organic solvent (e.g., diethyl ether or pentane). The combined organic extracts are washed with brine, dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), and filtered.

-

Purification: The solvent is removed from the filtrate by rotary evaporation. The crude this compound is then purified by fractional distillation under atmospheric pressure to yield the pure product.

The workflow for the synthesis of this compound is illustrated in the following diagram.

Caption: Experimental workflow for the synthesis and purification of this compound.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum of this compound is expected to show signals corresponding to the different types of protons in the molecule. The allylic protons on the carbons adjacent to the triple bond (C2 and C5) will be deshielded and appear in the range of 2.0-2.5 ppm. The other aliphatic protons will appear further upfield.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for each of the non-equivalent carbon atoms. The sp-hybridized carbons of the alkyne (C3 and C4) typically resonate in the range of 65-90 ppm. The sp³-hybridized carbons will appear in the upfield region of the spectrum.

Infrared (IR) Spectroscopy:

The IR spectrum of this compound is characterized by the absence of a C-H stretch for a terminal alkyne (around 3300 cm⁻¹). A weak C≡C stretching vibration is expected in the region of 2100-2260 cm⁻¹. The spectrum will also show C-H stretching vibrations for the sp³-hybridized carbons just below 3000 cm⁻¹.

Mass Spectrometry (MS):

The electron ionization mass spectrum of this compound will show a molecular ion peak (M⁺) at m/z = 110. The fragmentation pattern will be characteristic of an alkyne, with common fragmentation pathways involving cleavage of the bonds adjacent to the triple bond.

Reactivity of this compound

The reactivity of this compound is dominated by the electron-rich triple bond, making it susceptible to electrophilic addition reactions.

Electrophilic Addition Reactions

This compound can undergo addition reactions with various electrophiles, such as hydrogen halides (HX) and halogens (X₂). The addition of one equivalent of the electrophile will yield a substituted alkene. Due to the internal nature of the alkyne, the initial addition can result in a mixture of E and Z isomers. The addition of a second equivalent of the electrophile will lead to a saturated, substituted alkane.

Hydroboration-Oxidation

The hydroboration-oxidation of this compound provides a method for the anti-Markovnikov hydration of the triple bond. Reaction with a sterically hindered borane, such as disiamylborane (B86530) or 9-BBN, followed by oxidation with hydrogen peroxide in a basic solution, will yield an enol that tautomerizes to a ketone. For an internal alkyne like this compound, this reaction will produce a mixture of 3-octanone (B92607) and 4-octanone.

Ozonolysis

Ozonolysis of this compound, followed by an oxidative workup (e.g., with water or hydrogen peroxide), results in the cleavage of the triple bond to form two carboxylic acids. In the case of this compound, the products will be propanoic acid and pentanoic acid.[8][9]

Safety and Handling

This compound is a flammable liquid and should be handled with appropriate safety precautions.[6] It is important to work in a well-ventilated area, away from sources of ignition. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn. In case of contact with skin or eyes, the affected area should be rinsed immediately with plenty of water. For detailed safety information, refer to the Safety Data Sheet (SDS).

References

- 1. scbt.com [scbt.com]

- 2. quora.com [quora.com]

- 3. The synthesis of 3 – octyne is achieved by adding a bromoalkane into - askIITians [askiitians.com]

- 4. quora.com [quora.com]

- 5. Alkyne Reactivity [www2.chemistry.msu.edu]

- 6. Reactions of Alkynes: Addition of HX and (X_2) | MCC Organic Chemistry [courses.lumenlearning.com]

- 7. A chemist is planning to synthesize this compound by adding 1-bromobut... | Study Prep in Pearson+ [pearson.com]

- 8. Ozonolysis - Wikipedia [en.wikipedia.org]

- 9. SATHEE: Ozonolysis Mechanism Ozonolysis Of Alkenes And Alkynes [sathee.iitk.ac.in]

An In-depth Technical Guide to 3-Octyne: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Octyne, a valuable internal alkyne in organic synthesis. It details the compound's chemical and physical properties, provides a thorough experimental protocol for its synthesis and characterization, and explores its potential applications in medicinal chemistry and drug development.

Core Properties of this compound

This compound, also known as ethylbutylacetylene, is a colorless liquid with a characteristic odor. Its core physicochemical properties are summarized in the table below, providing a quick reference for experimental planning and execution.

| Property | Value | Reference |

| CAS Number | 15232-76-5 | [1] |

| Molecular Formula | C₈H₁₄ | [1] |

| Molecular Weight | 110.20 g/mol | [2] |

| Boiling Point | 131-132 °C | |

| Melting Point | -55 °C | |

| Density | 0.751 g/mL at 25 °C |

Synthesis of this compound: An Experimental Protocol

The most common and efficient method for the synthesis of this compound is the alkylation of a terminal alkyne, specifically 1-butyne (B89482), with an alkyl halide, 1-bromobutane (B133212), in the presence of a strong base such as sodium amide (NaNH₂).[3][4][5] This Sₙ2 reaction proceeds via the formation of a sodium acetylide intermediate.

Materials and Equipment

-

1-Butyne

-

1-Bromobutane

-

Sodium amide (NaNH₂)

-

Anhydrous liquid ammonia (B1221849)

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Dry ice condenser

-

Stirring apparatus

-

Heating mantle

-

Separatory funnel

-

Distillation apparatus

-

NMR spectrometer

-

IR spectrometer

-

Mass spectrometer

Experimental Procedure

1. Reaction Setup:

-

A dry, 500 mL three-necked round-bottom flask is equipped with a magnetic stirrer, a dry ice condenser, and a gas inlet for maintaining an inert atmosphere (e.g., nitrogen or argon).

-

The flask is cooled in a dry ice-acetone bath.

-

Approximately 200 mL of anhydrous liquid ammonia is condensed into the flask.

2. Formation of Sodium Butynide:

-

To the stirred liquid ammonia, 0.5 moles of sodium amide is carefully added in portions.

-

0.55 moles of 1-butyne is then slowly bubbled through the solution. The reaction is exothermic and should be controlled by the rate of addition.

-

The mixture is stirred for one hour to ensure the complete formation of the sodium butynide salt.

3. Alkylation Reaction:

-

0.5 moles of 1-bromobutane is added dropwise to the reaction mixture over a period of 30 minutes.

-

After the addition is complete, the cooling bath is removed, and the reaction mixture is allowed to stir at room temperature overnight, allowing the ammonia to evaporate.

4. Work-up and Purification:

-

The remaining residue is cautiously treated with 100 mL of a saturated aqueous ammonium chloride solution to quench any unreacted sodium amide.

-

The mixture is transferred to a separatory funnel, and the organic layer is separated.

-

The aqueous layer is extracted three times with 50 mL portions of diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

-

The solvent is removed by rotary evaporation.

-

The crude this compound is purified by fractional distillation. The fraction boiling at 131-132 °C is collected.

Characterization

The identity and purity of the synthesized this compound should be confirmed by spectroscopic methods.

-

¹H NMR: The proton NMR spectrum should show characteristic signals for the ethyl and butyl groups adjacent to the alkyne.

-

¹³C NMR: The carbon NMR spectrum will confirm the presence of the eight carbon atoms, with the two sp-hybridized carbons of the alkyne appearing in the downfield region.

-

IR Spectroscopy: The infrared spectrum should exhibit a weak characteristic absorption band for the C≡C triple bond stretch around 2200-2300 cm⁻¹.[1]

-

Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the molecular weight of this compound (m/z = 110.20).

Applications in Drug Development and Medicinal Chemistry

While specific applications of this compound in marketed drugs are not prevalent, its alkyne functional group makes it a versatile building block in medicinal chemistry.[] Alkynes are key components in various synthetic transformations, including:

-

Click Chemistry: The carbon-carbon triple bond of this compound can participate in copper-catalyzed or strain-promoted azide-alkyne cycloaddition (CuAAC or SPAAC) reactions. This highly efficient and bioorthogonal "click" reaction is widely used in drug discovery for lead generation and optimization, bioconjugation, and the synthesis of complex molecular architectures.

-

Sonogashira Coupling: This cross-coupling reaction allows for the formation of carbon-carbon bonds between terminal alkynes and aryl or vinyl halides, a common transformation in the synthesis of pharmaceutical compounds.

-

Synthesis of Heterocycles: Alkynes are valuable precursors for the synthesis of a wide variety of heterocyclic compounds, which form the core structure of many drugs.

The ethyl and butyl chains of this compound can be further functionalized to modulate the lipophilicity and steric properties of a lead compound, potentially improving its pharmacokinetic and pharmacodynamic profile.

Experimental Workflow and Logic Diagrams

To visually represent the synthesis and potential applications of this compound, the following diagrams are provided in the DOT language for Graphviz.

References

An In-depth Technical Guide to the Synthesis of 3-Octyne via Sodium Amide and Alkyne

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3-octyne, an internal alkyne of significant interest in organic synthesis and as a building block in the development of novel pharmaceutical compounds. The primary method detailed herein is the alkylation of a terminal alkyne using sodium amide as a strong base, a robust and widely applicable strategy for the formation of carbon-carbon bonds.

Reaction Principle and Mechanism

The synthesis of this compound via sodium amide and a terminal alkyne proceeds through a well-established two-step mechanism. The first step involves the deprotonation of a terminal alkyne by the strong base, sodium amide (NaNH₂), to form a highly nucleophilic acetylide anion. In the second step, this acetylide anion undergoes a nucleophilic substitution (SN2) reaction with a primary alkyl halide.[1]

For the synthesis of this compound, the logical disconnection approach suggests two primary pathways: the reaction of the butyn-1-ide anion with a butyl halide or the reaction of the hexyn-1-ide anion with an ethyl halide. The more common and often preferred route involves the use of 1-butyne (B89482) and a 1-halobutane, typically 1-bromobutane, due to the comparable chain lengths of the reactants.

The overall reaction is as follows:

Quantitative Data

The following tables summarize the key quantitative data for the reactants and the product, this compound.

Table 1: Physicochemical Properties of Reactants and Product

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/mL) |

| 1-Butyne | C₄H₆ | 54.09 | 8.1 | 0.678 |

| 1-Bromobutane | C₄H₉Br | 137.02 | 101.3 | 1.276 |

| Sodium Amide | NaNH₂ | 39.01 | 400 | 1.39 |

| This compound | C₈H₁₄ | 110.20 | 133 | 0.753 |

Table 2: Spectroscopic Data for this compound

| Spectroscopic Technique | Key Data |

| ¹H NMR (CDCl₃) | δ (ppm): 2.15 (m, 2H), 2.12 (m, 2H), 1.47 (m, 2H), 1.38 (m, 2H), 1.11 (t, 3H), 0.91 (t, 3H) |

| ¹³C NMR (CDCl₃) | δ (ppm): 80.7, 80.4, 31.6, 22.1, 20.6, 14.1, 13.6, 12.4 |

| IR (neat) | ν (cm⁻¹): 2965, 2934, 2875, 1466, 1378 |

| Mass Spec. (EI) | m/z (%): 110 (M⁺, 15), 95 (45), 81 (100), 67 (80), 55 (50), 41 (65) |

Note: Spectroscopic data can vary slightly depending on the solvent and instrument used.

Experimental Protocol

This protocol is adapted from analogous syntheses of internal alkynes and provides a detailed procedure for the preparation of this compound in a standard laboratory setting.[2]

Materials:

-

Sodium amide (NaNH₂)

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

1-Butyne

-

1-Bromobutane

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Diethyl ether

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Standard laboratory glassware (three-necked round-bottom flask, condenser, dropping funnel, etc.)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Reaction Setup: A 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, a dropping funnel, and an inlet for an inert gas (nitrogen or argon) is flame-dried and allowed to cool to room temperature under a stream of the inert gas.

-

Reagent Addition: The flask is charged with sodium amide (1.1 equivalents) and anhydrous THF (100 mL). The suspension is stirred to ensure good mixing.

-

Formation of the Acetylide: The flask is cooled in an ice bath to 0 °C. 1-Butyne (1.0 equivalent) is then added dropwise from the dropping funnel over a period of 30 minutes. After the addition is complete, the reaction mixture is stirred at 0 °C for 1 hour to ensure the complete formation of the sodium butyn-1-ide.

-

Alkylation: 1-Bromobutane (1.05 equivalents) is added dropwise to the reaction mixture at 0 °C over 30 minutes. After the addition, the reaction mixture is allowed to warm to room temperature and then gently refluxed for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, the flask is cooled in an ice bath. The reaction is carefully quenched by the slow, dropwise addition of saturated aqueous ammonium chloride solution until the evolution of gas ceases.

-

Extraction: The mixture is transferred to a separatory funnel. The aqueous layer is separated and extracted twice with diethyl ether (2 x 50 mL). The organic layers are combined.

-

Washing and Drying: The combined organic layers are washed sequentially with water (50 mL) and brine (50 mL). The organic layer is then dried over anhydrous magnesium sulfate.

-

Purification: The drying agent is removed by filtration, and the solvent is removed from the filtrate by rotary evaporation. The crude this compound is then purified by fractional distillation under atmospheric or reduced pressure. The fraction boiling at approximately 133 °C is collected.

Expected Yield: Based on analogous reactions, a yield of 75-85% can be expected.[2]

Mandatory Visualizations

Reaction Pathway Diagram:

Caption: Reaction pathway for the synthesis of this compound.

Experimental Workflow Diagram:

Caption: Step-by-step experimental workflow for this compound synthesis.

Safety Considerations

-

Sodium Amide (NaNH₂): Sodium amide is a highly reactive and corrosive solid. It reacts violently with water to produce flammable ammonia gas. It should be handled under an inert atmosphere (nitrogen or argon) and away from moisture. Appropriate personal protective equipment (PPE), including safety goggles, a face shield, a flame-retardant lab coat, and gloves, must be worn. In case of a fire, a Class D fire extinguisher (for combustible metals) should be used. Do not use water, carbon dioxide, or halogenated extinguishing agents.

-

1-Butyne and 1-Bromobutane: Both are flammable liquids. Handle in a well-ventilated fume hood and away from ignition sources.

-

Tetrahydrofuran (THF): THF is a flammable liquid and can form explosive peroxides upon storage. Use from a freshly opened container or test for and remove peroxides before use.

This guide provides a comprehensive framework for the synthesis of this compound. Researchers should always perform a thorough risk assessment before carrying out any chemical synthesis and adhere to all institutional safety guidelines.

References

Spectroscopic Data of 3-Octyne: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the internal alkyne, 3-Octyne (C₈H₁₄). The information presented herein is essential for the identification, characterization, and quality control of this compound in research and development settings. This document includes tabulated summaries of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols for data acquisition.

Spectroscopic Data Summary

The following tables summarize the critical spectroscopic data obtained for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for this compound [1]

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~2.14 | m | CH₂-C≡C |

| ~1.48 | m | CH₂-CH₂-C≡C |

| ~1.09 | t | CH₃-CH₂ |

| ~0.95 | t | CH₃-CH₂-CH₂ |

Solvent: CDCl₃, Instrument Frequency: 89.56 MHz[1]

Table 2: ¹³C NMR Spectroscopic Data for this compound [2]

| Chemical Shift (δ) ppm | Assignment |

| ~80.5 | C≡C |

| ~80.1 | C≡C |

| ~31.3 | CH₂-CH₂-C≡C |

| ~22.6 | CH₂-CH₃ |

| ~20.6 | CH₂-C≡C |

| ~14.1 | CH₃-CH₂ |

| ~13.5 | CH₃-CH₂-CH₂ |

| ~12.2 | CH₂-C≡C |

Solvent: CDCl₃, Instrument Frequency: 90 MHz[2]

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2250 - 2100 | Weak | C≡C stretch (internal alkyne)[3] |

| ~2965 - 2850 | Strong | C-H stretch (alkane) |

| ~1465 | Medium | C-H bend (alkane) |

| ~1380 | Medium | C-H bend (alkane) |

Note: As an internal alkyne, this compound does not exhibit the characteristic C-H stretch of a terminal alkyne around 3300 cm⁻¹.[3]

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for this compound (Electron Ionization) [4]

| m/z | Relative Intensity (%) | Possible Fragment |

| 110 | 11.1 | [M]⁺ (Molecular Ion) |

| 95 | 39.4 | [M-CH₃]⁺ |

| 81 | 68.2 | [M-C₂H₅]⁺ |

| 67 | 100.0 | [M-C₃H₇]⁺ (Base Peak) |

| 53 | 36.0 | [C₄H₅]⁺ |

| 41 | 56.5 | [C₃H₅]⁺ |

| 27 | 22.0 | [C₂H₃]⁺ |

Ionization Method: Electron Ionization (EI) at 70 eV.[4][5]

Experimental Protocols

The following are generalized experimental protocols for the acquisition of the spectroscopic data presented above.

NMR Spectroscopy (¹H and ¹³C)

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

-

Sample Preparation: A sample of this compound (typically 5-20 mg for ¹³C NMR and <5 mg for ¹H NMR) is dissolved in approximately 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃). Tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (δ = 0.00 ppm). The solution is then transferred to a 5 mm NMR tube.

-

Instrumentation: A high-field NMR spectrometer (e.g., Bruker, JEOL) operating at a suitable frequency (e.g., 300-600 MHz for ¹H) is used.

-

¹H NMR Acquisition: A standard one-pulse sequence is utilized. Key parameters include a spectral width of approximately 10-15 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds. Typically, 8 to 16 scans are acquired to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: A proton-decoupled pulse sequence is employed to obtain a spectrum with singlets for each unique carbon. A wider spectral width of about 200-220 ppm is necessary. Due to the low natural abundance of ¹³C, a larger number of scans (from hundreds to thousands) and a longer relaxation delay (2-5 seconds) are typically required.

-

Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are then referenced to the internal standard (TMS).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Methodology:

-

Sample Preparation: For a liquid sample like this compound, the neat liquid is typically analyzed. A drop of the sample is placed between two salt plates (e.g., NaCl or KBr) to form a thin film.[6]

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

-

Data Acquisition: A background spectrum of the clean salt plates is first recorded. The sample is then placed in the instrument's sample compartment, and the IR spectrum is acquired. The spectrum is typically recorded over a range of 4000 to 400 cm⁻¹.

-

Data Analysis: The resulting spectrum, plotted as transmittance or absorbance versus wavenumber (cm⁻¹), is analyzed for characteristic absorption bands corresponding to the vibrational modes of the molecule's functional groups.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Methodology:

-

Sample Introduction: A small amount of the volatile liquid sample is introduced into the mass spectrometer, often via a direct insertion probe or through a gas chromatograph (GC-MS). The sample is vaporized in the ion source.

-

Ionization: Electron Ionization (EI) is a common method for volatile, thermally stable compounds.[5] The vaporized sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron to form a molecular ion (M⁺).[5][7]

-

Fragmentation: The high energy of the molecular ion often leads to its fragmentation into smaller, characteristic charged fragments.[8]

-

Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: A detector records the abundance of each ion at a specific m/z value.

-

Data Presentation: The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z. The fragmentation pattern provides valuable information for structural elucidation.[9]

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for spectroscopic analysis of this compound.

References

- 1. This compound(15232-76-5) 1H NMR [m.chemicalbook.com]

- 2. This compound(15232-76-5) 13C NMR spectrum [chemicalbook.com]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. This compound(15232-76-5) MS [m.chemicalbook.com]

- 5. Electron Ionization | School of Chemical Sciences | Illinois [scs.illinois.edu]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. chem.libretexts.org [chem.libretexts.org]

Physical properties of 3-Octyne boiling point and melting point

This in-depth technical guide provides a comprehensive overview of the physical properties of 3-Octyne, with a specific focus on its boiling and melting points. The information is tailored for researchers, scientists, and professionals involved in drug development and other scientific endeavors requiring precise chemical data.

Core Physical Properties of this compound

This compound, an internal alkyne with the chemical formula C₈H₁₄, is a colorless liquid at room temperature.[1] Its physical characteristics are crucial for its handling, application in synthesis, and purification.

Data Presentation

The key physical properties of this compound are summarized in the table below for easy reference and comparison.

| Physical Property | Value | Units |

| Boiling Point | 133.0 ± 3.0 | °C at 760 mmHg |

| Melting Point | -104 | °C |

| Density | 0.753 | g/mL |

| Molecular Weight | 110.20 | g/mol |

Data sourced from multiple chemical databases.[2][3][4]

Experimental Protocols for Physical Property Determination

Accurate determination of boiling and melting points is fundamental for the characterization and purity assessment of chemical compounds. The following sections detail generalized experimental methodologies applicable to this compound.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For a volatile liquid like this compound, several methods can be employed.

1. Simple Distillation Method:

This is a common and effective method for determining the boiling point of a liquid.[5][6]

-

Apparatus: A distillation flask, condenser, receiving flask, thermometer, and a heating source (e.g., heating mantle).

-

Procedure:

-

A sample of this compound is placed in the distillation flask along with boiling chips to ensure smooth boiling.

-

The apparatus is assembled, ensuring the thermometer bulb is positioned just below the side arm of the distillation flask to accurately measure the temperature of the vapor that is in equilibrium with the liquid.

-

The liquid is heated, and as it boils, the vapor rises, condenses in the condenser, and is collected in the receiving flask.

-

The temperature is recorded when it stabilizes during the distillation process. This stable temperature is the boiling point of the liquid.

-

2. Thiele Tube Method:

This micro-method is suitable for determining the boiling point of small quantities of a liquid.

-

Apparatus: A Thiele tube, a small test tube, a capillary tube sealed at one end, a thermometer, and a heating source.

-

Procedure:

-

A small amount of this compound is placed in the small test tube.

-

The capillary tube is inverted and placed inside the test tube.

-

The test tube is attached to the thermometer and placed in the Thiele tube containing a high-boiling point liquid (e.g., mineral oil).

-

The Thiele tube is gently heated. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

Heating is stopped, and the liquid is allowed to cool. The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

-

Determination of Melting Point

The melting point is the temperature at which a solid becomes a liquid. For a substance like this compound, which has a very low melting point, this determination requires a cryostat or a specialized low-temperature apparatus.

1. Capillary Method with Low-Temperature Bath:

This is a standard technique adapted for low-melting-point substances.[7]

-

Apparatus: A melting point apparatus equipped with a cooling system (or a Dewar flask with a cooling bath), a thermometer or temperature probe, and a capillary tube.

-

Procedure:

-

A small sample of solidified this compound is introduced into a capillary tube.

-

The capillary tube is placed in the melting point apparatus.

-

The temperature of the apparatus is lowered using a suitable cooling bath (e.g., liquid nitrogen, dry ice/acetone).

-

The temperature is then slowly raised at a controlled rate (typically 1-2 °C per minute) as it approaches the expected melting point.

-

The temperature range from the point at which the first drop of liquid appears to the point at which the entire sample has melted is recorded as the melting point range. A narrow melting point range is indicative of a pure compound.

-

Structure-Property Relationship

The physical properties of alkynes, including this compound, are directly influenced by their molecular structure. The presence of the carbon-carbon triple bond and the overall molecular geometry play a significant role. Alkynes generally have slightly higher boiling points than their corresponding alkanes and alkenes due to the greater polarizability of the triple bond, which leads to stronger London dispersion forces.[8][9]

The following diagram illustrates the logical relationship between the molecular structure of this compound and its observed physical properties.

Caption: Structure-Property Relationship of this compound.

References

- 1. CAS 15232-76-5: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound | CAS#:15232-76-5 | Chemsrc [chemsrc.com]

- 3. chemsynthesis.com [chemsynthesis.com]

- 4. This compound [stenutz.eu]

- 5. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 6. vernier.com [vernier.com]

- 7. chem.ucalgary.ca [chem.ucalgary.ca]

- 8. Physical Properties of Alkynes | OpenOChem Learn [learn.openochem.org]

- 9. chem.libretexts.org [chem.libretexts.org]

An In-Depth Technical Guide to the Solubility of 3-Octyne in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 3-octyne, a valuable internal alkyne in organic synthesis. Understanding its behavior in various solvents is critical for reaction optimization, purification, and formulation in numerous research and development applications. This document outlines the theoretical basis for its solubility, presents available and inferred solubility data, and details a standard experimental protocol for solubility determination.

Core Principles of this compound Solubility

This compound (C₈H₁₄) is a nonpolar hydrocarbon. Its solubility is primarily governed by the principle of "like dissolves like," which states that substances with similar polarities tend to be miscible. The linear eight-carbon chain with an internal triple bond results in weak van der Waals forces as the primary intermolecular interactions. Consequently, this compound exhibits high solubility in nonpolar organic solvents and very limited solubility in polar solvents like water.

The general trend for the solubility of alkynes decreases as the carbon chain length increases in polar solvents. However, in nonpolar solvents, this trend is less pronounced, and longer-chain alkynes often remain readily miscible.

Solubility Data

Quantitative solubility data for this compound is not extensively available in the published literature. However, based on its nonpolar structure and data from analogous compounds such as 1-octyne (B150090) and n-octane, a qualitative and inferred quantitative solubility profile can be constructed. It is generally accepted that this compound is miscible with a wide range of common organic solvents.

| Solvent Classification | Common Solvents | Inferred/Observed Solubility of this compound | Supporting Data for Analogous Compounds |

| Nonpolar Hydrocarbons | Hexane (B92381), Heptane, Toluene, Benzene | Miscible | 1-Octyne is soluble in hexane and benzene.[1] n-Octane shows unlimited miscibility with many organic solvents including aromatics.[2] |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Miscible | 1-Octyne is miscible with ether.[3][4] n-Octane is miscible with ethers.[2] |

| Chlorinated Solvents | Dichloromethane (DCM), Chloroform | Miscible | n-Octane is miscible with chlorinated hydrocarbons.[2] |

| Polar Aprotic Solvents | Acetone, Ethyl Acetate | Miscible | n-Octane is miscible with esters.[2] 1-Octene is soluble in acetone.[5] |

| Polar Protic Solvents | Ethanol, Methanol, Isopropanol | Miscible to Partially Miscible | 1-Octyne is miscible with alcohol.[3][4] n-Octane is miscible with alcohols.[2] For smaller alcohols, complete miscibility is expected. |

| Highly Polar Solvents | Water | Immiscible | 1-Octyne is immiscible with water.[3][4] n-Octane is insoluble in water.[6] |

Disclaimer: The data presented for this compound is largely inferred from the behavior of structurally similar compounds. For precise quantitative applications, experimental verification is strongly recommended.

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of a liquid solute like this compound in an organic solvent, based on the widely used shake-flask method.

Objective: To determine the concentration of a saturated solution of this compound in a specific organic solvent at a controlled temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Volumetric flasks

-

Thermostatically controlled shaker or water bath

-

Analytical balance

-

Gas chromatograph with a flame ionization detector (GC-FID) or other suitable analytical instrument

-

Syringes and filters

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed container (e.g., a screw-cap vial or flask). The presence of a separate phase of this compound ensures that the solution is saturated.

-

Place the container in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period to reach equilibrium. This can range from several hours to a few days, depending on the solvent and solute. It is advisable to conduct preliminary experiments to determine the time required to reach equilibrium.

-

-

Sample Collection and Preparation:

-

Once equilibrium is reached, cease agitation and allow the mixture to stand undisturbed in the temperature-controlled environment for several hours to allow for phase separation.

-

Carefully withdraw an aliquot of the supernatant (the solvent saturated with this compound) using a syringe.

-

Immediately filter the aliquot through a syringe filter (e.g., 0.45 µm PTFE) to remove any undissolved microdroplets of this compound.

-

Accurately dilute the filtered aliquot with the pure solvent to a concentration that falls within the linear range of the analytical instrument.

-

-

Quantitative Analysis:

-

Prepare a series of calibration standards of this compound in the same solvent with known concentrations.

-

Analyze the calibration standards and the diluted sample aliquot using a suitable analytical method, such as GC-FID.

-

Construct a calibration curve by plotting the instrument response versus the concentration of the standards.

-

Determine the concentration of this compound in the diluted sample from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the original concentration of this compound in the saturated solution by accounting for the dilution factor.

-

Express the solubility in appropriate units, such as g/100 mL, mol/L, or as a weight percentage.

-

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of this compound solubility.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. haltermann-carless.com [haltermann-carless.com]

- 3. 1-Octyne | 629-05-0 [chemicalbook.com]

- 4. Page loading... [guidechem.com]

- 5. 1-Octene | C8H16 | CID 8125 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Octane | C8H18 | CID 356 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Comprehensive Review of Synthetic Routes to 3-Octyne

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

3-Octyne is an internal alkyne that serves as a valuable building block in organic synthesis. Its linear eight-carbon chain with a centrally located triple bond makes it a versatile precursor for the synthesis of a variety of organic molecules, including pharmaceuticals, agrochemicals, and materials. The reactivity of the alkyne functional group allows for a wide range of chemical transformations, such as hydrogenation, halogenation, and various coupling reactions, enabling the construction of more complex molecular architectures. This technical guide provides a comprehensive review of the primary synthetic methods for this compound, presenting quantitative data, detailed experimental protocols, and logical workflows to aid researchers in selecting the most suitable method for their specific application.

Core Synthesis Methodologies

The synthesis of this compound can be broadly categorized into three main strategies:

-

Alkylation of Terminal Alkynes: This is the most common and direct approach, involving the deprotonation of a smaller terminal alkyne to form a potent nucleophile (an acetylide), which then reacts with an appropriate alkyl halide.

-

Elimination Reactions: This classic method involves the double dehydrohalogenation of a vicinal or geminal dihalooctane to create the triple bond.

-

Coupling Reactions: Modern catalytic cross-coupling reactions, such as the Sonogashira coupling, offer alternative routes for the construction of the this compound carbon skeleton.

This review will delve into the specifics of each of these methodologies, providing comparative data and procedural details.

Alkylation of Terminal Alkynes

The alkylation of terminal alkynes is a robust and widely utilized method for the synthesis of internal alkynes like this compound. The general principle involves the deprotonation of a terminal alkyne with a strong base to generate a highly nucleophilic acetylide anion, which subsequently undergoes a nucleophilic substitution (SN2) reaction with a primary alkyl halide.[1][2][3] For the synthesis of this compound, two primary variations of this method exist, differing in the choice of the starting terminal alkyne and alkyl halide.

Alkylation of 1-Butyne with 1-Bromobutane

This approach is a convergent synthesis where a four-carbon terminal alkyne is coupled with a four-carbon alkyl halide.

Reaction Scheme:

References

An In-depth Technical Guide to the Discovery and History of Octyne Isomers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, history, synthesis, and physicochemical properties of the primary isomers of octyne: 1-octyne (B150090), 2-octyne (B165417), 3-octyne, and 4-octyne (B155765). The document details experimental protocols for their synthesis, presents quantitative data in tabular format for comparative analysis, and explores their relevance in the field of drug development.

Introduction to Octyne Isomers

Octynes are unsaturated hydrocarbons with the molecular formula C₈H₁₄, characterized by the presence of a carbon-carbon triple bond. The position of this triple bond along the eight-carbon chain defines the different isomers, with 1-octyne, 2-octyne, this compound, and 4-octyne being the most common. These isomers exhibit distinct physical and chemical properties due to the location of the alkyne functional group, which influences their reactivity and potential applications, particularly in organic synthesis and medicinal chemistry. While terminal alkynes like 1-octyne offer the unique reactivity of an acidic proton, internal alkynes such as 2-, 3-, and 4-octyne provide a stable, linear scaffold for the construction of more complex molecules.

Historical Discovery and Synthesis

1-Octyne (Hexylacetylene): The synthesis of terminal alkynes like 1-octyne became more accessible with the development of reactions involving the alkylation of acetylene. This approach, a cornerstone of alkyne chemistry, involves the deprotonation of a smaller terminal alkyne followed by reaction with an alkyl halide. 1-Octyne serves as a versatile building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.[1]

2-Octyne, this compound, and 4-Octyne (Internal Alkynes): The synthesis of internal alkynes often involves the isomerization of terminal alkynes or the alkylation of smaller internal alkynes. Double dehydrohalogenation of vicinal dihalides is another classical and effective method for creating the triple bond within a carbon chain.

Physicochemical and Spectroscopic Properties

The isomeric octynes, while sharing the same molecular formula, exhibit differences in their physical and spectroscopic properties. These differences are critical for their identification and for predicting their behavior in chemical reactions.

Physical Properties

The following table summarizes key physical properties of the four primary octyne isomers.

| Property | 1-Octyne | 2-Octyne | This compound | 4-Octyne |

| Molecular Formula | C₈H₁₄ | C₈H₁₄ | C₈H₁₄ | C₈H₁₄ |

| Molecular Weight ( g/mol ) | 110.20 | 110.20 | 110.20 | 110.20 |

| Boiling Point (°C) | 127-128 | 137 | ~133 | 131-132 |

| Melting Point (°C) | -80 | -61.6 | - | -103 |

| Density (g/mL at 25°C) | 0.747 | 0.759 | - | 0.751 |

| Refractive Index (n20/D) | 1.416 | 1.428 | - | - |

Spectroscopic Data

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are indispensable for the structural elucidation of octyne isomers.

Infrared (IR) Spectroscopy: The most prominent feature in the IR spectrum of a terminal alkyne like 1-octyne is the sharp, strong absorption band around 3300 cm⁻¹ corresponding to the ≡C-H stretch, which is absent in internal alkynes. The C≡C triple bond stretch appears in the region of 2100-2260 cm⁻¹, with its intensity being strongest for terminal alkynes and weakest for symmetrical internal alkynes like 4-octyne.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The acetylenic proton of 1-octyne gives a characteristic signal around δ 1.9-2.2 ppm. The protons on the carbons adjacent to the triple bond (propargylic protons) typically resonate in the region of δ 2.1-2.4 ppm.

-

¹³C NMR: The sp-hybridized carbons of the triple bond appear in the range of δ 65-90 ppm.

The following table summarizes key NMR spectral data for the octyne isomers.

| Isomer | Key ¹H NMR Signals (δ, ppm) | Key ¹³C NMR Signals (δ, ppm) |

| 1-Octyne | ~2.18 (t, 1H, ≡C-H), ~1.92 (m, 2H, -CH₂-C≡), 0.90 (t, 3H, -CH₃) | ~84.1 (C-2), ~68.2 (C-1), ~31.3, ~28.5, ~22.5, ~18.5, ~14.0 |

| 2-Octyne | ~2.1 (m, 2H, -CH₂-C≡), ~1.75 (s, 3H, ≡C-CH₃), 0.9 (t, 3H, -CH₃) | ~79.5, ~75.5 (C-2, C-3), ~31.8, ~22.1, ~19.1, ~13.5, ~3.5 |

| This compound | ~2.1 (m, 4H, -CH₂-C≡), ~1.0 (t, 6H, -CH₃) | ~81.0, ~79.0 (C-3, C-4), ~22.5, ~20.9, ~14.2, ~12.5 |

| 4-Octyne | ~2.1 (m, 4H, -CH₂-C≡), ~0.9 (t, 6H, -CH₃) | ~80.5 (C-4, C-5), ~22.9, ~13.5 |

Experimental Protocols for Synthesis

The synthesis of octyne isomers can be achieved through various established methods in organic chemistry. Below are representative experimental protocols for the preparation of each isomer.

Synthesis of 1-Octyne

A common method for the synthesis of 1-octyne is the alkylation of acetylene. A more accessible laboratory preparation involves the dehydrohalogenation of a dihalo-octane.

Protocol: Dehydrohalogenation of 1,2-Dibromooctane (B3054993)

-

Bromination of 1-Octene (B94956): To a solution of 1-octene in a suitable inert solvent (e.g., dichloromethane), add an equimolar amount of bromine (Br₂) dropwise at 0°C. The reaction is monitored by the disappearance of the bromine color. After completion, the solvent is removed under reduced pressure to yield 1,2-dibromooctane.

-

Dehydrohalogenation: The crude 1,2-dibromooctane is added to a stirred suspension of a strong base, such as sodium amide (NaNH₂) in liquid ammonia (B1221849) or potassium hydroxide (B78521) (KOH) in a high-boiling solvent like mineral oil. The mixture is heated to drive the double elimination reaction.

-

Workup and Purification: After the reaction is complete, the mixture is cooled and quenched with water. The organic layer is separated, washed with brine, and dried over anhydrous magnesium sulfate. The crude 1-octyne is then purified by fractional distillation.

Synthesis of 2-Octyne

2-Octyne can be synthesized by the alkylation of a smaller terminal alkyne, such as propyne, or by the isomerization of 1-octyne.

Protocol: Alkylation of Propyne

-

Deprotonation of Propyne: Propyne is bubbled through a solution of a strong base, such as sodium amide in liquid ammonia, to form the propynide anion.

-

Alkylation: To the solution of the propynide anion, 1-bromopentane (B41390) is added dropwise. The nucleophilic propynide attacks the primary alkyl halide in an Sₙ2 reaction.

-

Workup and Purification: After the reaction is complete, the ammonia is allowed to evaporate, and the reaction is quenched with water. The organic layer is extracted with a suitable solvent (e.g., diethyl ether), washed, dried, and the solvent is evaporated. The resulting 2-octyne is purified by distillation.

Synthesis of this compound

This compound can be prepared by the alkylation of 1-butyne (B89482) with 1-bromobutane.[2][3][4][5][6]

Protocol: Alkylation of 1-Butyne

-

Deprotonation of 1-Butyne: 1-Butyne is treated with a strong base like sodium amide in liquid ammonia to generate the butynide anion.

-

Alkylation: 1-Bromobutane is added to the solution of the butynide anion, leading to an Sₙ2 reaction to form this compound.

-

Workup and Purification: The workup procedure is similar to that for 2-octyne, involving quenching, extraction, and drying, followed by purification by distillation.

References

- 1. chemimpex.com [chemimpex.com]

- 2. The synthesis of 3 – octyne is achieved by adding a bromoalkane into - askIITians [askiitians.com]

- 3. m.youtube.com [m.youtube.com]

- 4. youtube.com [youtube.com]

- 5. (d) The synthesis of this compound is achieved by a bromoalkane into a mixtur.. [askfilo.com]

- 6. The synthesis of 3octyne is achieved by adding a bromoalkane class 12 chemistry CBSE [vedantu.com]

An In-depth Technical Guide to the Thermochemical Data of 3-Octyne

This technical guide provides a comprehensive overview of the thermochemical properties of 3-octyne (C₈H₁₄), intended for researchers, scientists, and professionals in the field of drug development and chemical engineering. This document summarizes key quantitative data, details experimental methodologies, and presents a logical workflow for data determination.

Thermochemical Data for this compound

The following table summarizes the key thermochemical and physical properties of this compound. This data is crucial for understanding its energetic behavior and reactivity.

| Property | Value | Units | Method | Reference |

| Gas Phase Thermochemistry | ||||

| Enthalpy of Formation (ΔfH°gas) | 62.5 ± 1.8 | kJ/mol | Catalytic Hydrogenation (Chyd) | Rogers, Dagdagan, et al., 1979[1][2] |

| Standard Gibbs Free Energy of Formation (ΔfG°) | 219.28 | kJ/mol | Joback Method | Cheméo[3] |

| Ideal Gas Heat Capacity (Cp,gas) | Not Available | J/mol·K | ||

| Phase Change Data | ||||

| Enthalpy of Vaporization (ΔvapH°) | 43.95 | kJ/mol | N/A | Majer and Svoboda, 1985[1] |

| Boiling Point (Tboil) | 406 ± 2 | K | Average of 9 values | NIST WebBook[1] |

| Melting Point (Tfus) | 162.71 - 169.25 | K | Multiple Sources | Miller, Greenlee, et al., 1954; Henne and Greenlee, 1945; Campbell and Eby, 1941[1] |

| Reaction Thermochemistry | ||||

| Reaction Enthalpy (ΔrH°) | -271.1 ± 0.79 | kJ/mol | Catalytic Hydrogenation (Chyd) | Rogers, Dagdagan, et al., 1979[1][4] |

Experimental Protocols

The determination of thermochemical data for compounds like this compound relies on precise experimental techniques. The enthalpy of formation (ΔfH°) of this compound was experimentally determined using catalytic hydrogenation.[1][2]

2.1. Determination of Enthalpy of Formation by Catalytic Hydrogenation

This method involves the complete hydrogenation of the alkyne to its corresponding alkane. The heat evolved during this reaction is measured using a calorimeter.

Principle: The enthalpy of formation of this compound can be calculated from its enthalpy of hydrogenation to n-octane, combined with the known enthalpy of formation of n-octane. The reaction is as follows:

C₈H₁₄ (l) + 2H₂ (g) → C₈H₁₈ (l)

Experimental Workflow:

References

Methodological & Application

Application Notes: 3-Octyne as a Substrate in Catalytic Hydrogenation

Introduction

3-Octyne is an internal alkyne that serves as a valuable substrate in organic synthesis. Its carbon-carbon triple bond can be selectively reduced through catalytic hydrogenation to yield distinct products: (Z)-3-octene (cis), (E)-3-octene (trans), or fully saturated n-octane. The outcome of the hydrogenation is critically dependent on the choice of catalyst and reaction conditions. Control over the stereochemistry of the resulting alkene is particularly crucial in the synthesis of pharmaceuticals and fine chemicals where specific isomers are required. These notes provide an overview of the catalytic systems and detailed protocols for the hydrogenation of this compound.

Key Concepts in this compound Hydrogenation

The selective hydrogenation of alkynes is possible because the alkyne starting material typically adsorbs more strongly to the catalyst surface than the intermediate alkene product.[1] By carefully selecting and "poisoning" a catalyst, its activity can be reduced to a level where it is effective for alkyne reduction but not for the subsequent alkene reduction.[2][3]

-

Complete Hydrogenation: Utilizes highly active catalysts like palladium on carbon (Pd/C) or platinum (Pt) to reduce the alkyne completely to the corresponding alkane (n-octane).[4][5] This process involves the addition of two equivalents of hydrogen gas.[4]

-

Partial Hydrogenation to cis-Alkene: Employs a "poisoned" or deactivated catalyst, most notably Lindlar's catalyst (palladium on calcium carbonate or barium sulfate, treated with lead acetate (B1210297) and quinoline).[6][7][8] This system facilitates the syn-addition of one equivalent of hydrogen, yielding the cis or (Z)-alkene with high selectivity.[1][9] The P-2 catalyst, a nickel-boron complex, is another effective reagent for this transformation.[1][10]

-

Partial Hydrogenation to trans-Alkene: This transformation is not achieved by catalytic hydrogenation but by a dissolving metal reduction, typically using sodium metal in liquid ammonia.[4][11] This process proceeds through a radical anion intermediate and results in the anti-addition of hydrogen to form the trans or (E)-alkene.

Reaction Pathways for this compound Hydrogenation

The choice of reagents dictates the reaction pathway and final product, as illustrated below.

Caption: Reaction pathways for the hydrogenation of this compound.

Data Presentation

The following table summarizes the catalysts and conditions for the hydrogenation of this compound and the expected products.

| Objective | Catalyst System | Reagents | Primary Product | Stereochemistry | Citations |

| Partial Hydrogenation | Lindlar's Catalyst | H₂, Pd/CaCO₃, Pb(OAc)₂, Quinoline (B57606) | (Z)-3-Octene | syn-addition (cis) | [1][6][8] |

| Partial Hydrogenation | P-2 Catalyst | H₂, Ni₂B | (Z)-3-Octene | syn-addition (cis) | [1][10] |

| Complete Hydrogenation | Palladium on Carbon | H₂ (excess), Pd/C | n-Octane | N/A | [4][12][13] |

| Complete Hydrogenation | Platinum or Nickel | H₂ (excess), Pt, or Ni | n-Octane | N/A | [5][14] |

| Partial Reduction | Dissolving Metal | Na, NH₃ (liquid) | (E)-3-Octene | anti-addition (trans) | [4][11] |

Table 1: Summary of Catalytic Systems and Products for this compound Reduction.

Quantitative data from studies on analogous alkynes, such as 1-octyne (B150090), demonstrate typical performance metrics. For example, hydrogenation of 1-octyne over a silver-based catalyst (5Ag/Al₂O₃) at 140°C and 50 bar pressure showed high conversion with selectivity for 1-octene (B94956) increasing significantly with higher liquid hourly space velocity (LHSV).[15]

| Substrate | Catalyst | Temp (°C) | Pressure (bar) | Time (h) | Conversion (%) | Selectivity to Octene (%) | Citations |

| 1-Octyne | 5Ag/Al₂O₃ | 140 | 50 | 12 | >95 | ~90 (at LHSV=36 h⁻¹) | [15] |

| 3-Hexyn-1-ol | Lindlar Catalyst | N/A | N/A | N/A | Rate: 3.13 x 10⁻⁷ mol/s | High for cis-hexenol | [16] |

Table 2: Example Quantitative Data from Hydrogenation of Analogous Alkynes.

Experimental Protocols

Protocol 1: Selective Hydrogenation of this compound to (Z)-3-Octene

This protocol describes the partial hydrogenation of this compound to yield the cis-alkene using Lindlar's catalyst.

Materials:

-

This compound

-

Lindlar's catalyst (5% Pd on CaCO₃, poisoned with lead)

-

Quinoline (optional, as an additional poison)

-

Solvent (e.g., Methanol, Ethanol, or Hexane)

-

Hydrogen (H₂) gas cylinder with regulator

-

Round-bottom flask

-

Hydrogenation balloon or H₂ gas inlet system

-

Magnetic stirrer and stir bar

-

Filtration apparatus (e.g., Celite or filter paper)

Procedure:

-

Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound in an appropriate solvent (e.g., methanol).

-

Catalyst Addition: Add Lindlar's catalyst to the solution. The typical catalyst loading is 5-10 mol% relative to the substrate. If additional poisoning is required to prevent over-reduction, a small amount of quinoline can be added.[8][9]

-

Inert Atmosphere: Purge the flask with an inert gas like nitrogen or argon, then evacuate the flask.

-

Hydrogenation: Introduce hydrogen gas into the flask, typically by filling a balloon and attaching it to the flask. For larger scales, a direct inlet from a regulated H₂ cylinder can be used at approximately 1 atm pressure.[6]

-

Reaction: Stir the mixture vigorously at room temperature. The reaction progress can be monitored by techniques such as TLC, GC, or by measuring hydrogen uptake.

-

Workup: Once the reaction is complete (disappearance of starting material), carefully vent the excess hydrogen in a fume hood.

-

Catalyst Removal: Dilute the reaction mixture with a solvent like diethyl ether or hexane (B92381) and filter it through a pad of Celite to remove the heterogeneous catalyst.[6]

-

Purification: Wash the filtrate, dry it over an anhydrous salt (e.g., MgSO₄), and concentrate the solvent under reduced pressure to obtain the crude (Z)-3-octene. Further purification can be achieved by distillation or column chromatography if necessary.

Protocol 2: Complete Hydrogenation of this compound to n-Octane

This protocol details the complete reduction of this compound to n-octane using a standard palladium on carbon catalyst.

Materials:

-

This compound

-

Palladium on Carbon (10% Pd/C)

-

Solvent (e.g., Ethanol, Ethyl Acetate)

-

Hydrogen (H₂) gas

-

Hydrogenation apparatus (as described in Protocol 1)

-

Magnetic stirrer and stir bar

-

Filtration apparatus

Procedure:

-

Setup: Dissolve this compound in a suitable solvent (e.g., ethanol) in a round-bottom flask with a stir bar.

-

Catalyst Addition: Add 10% Pd/C catalyst to the solution.

-

Inert Atmosphere: Purge the system with an inert gas and then evacuate.

-

Hydrogenation: Introduce hydrogen gas (1 atm or slightly higher pressure). Unlike partial hydrogenation, an excess of hydrogen is used to ensure the reaction goes to completion.[12]

-

Reaction: Stir the mixture vigorously. The reaction is often exothermic. Monitor the reaction until the alkyne and intermediate alkene are fully consumed.

-

Workup and Catalyst Removal: After the reaction is complete, vent the excess H₂ and filter the mixture through Celite to remove the Pd/C catalyst.[13]

-

Purification: Remove the solvent under reduced pressure to yield n-octane. The product is often pure enough for many applications, but can be distilled if needed.

Experimental Workflow

The following diagram outlines the general workflow for a laboratory-scale catalytic hydrogenation experiment.

Caption: General workflow for catalytic hydrogenation.

Mechanism of Action

The catalytic hydrogenation of alkynes on a heterogeneous metal surface, such as palladium, follows a well-accepted mechanism.

-

Adsorption: Both molecular hydrogen (H₂) and the alkyne (this compound) are adsorbed onto the surface of the metal catalyst.[14]

-

Hydrogen Dissociation: The H-H bond is cleaved, and individual hydrogen atoms bind to the catalyst surface, forming metal-hydride species.[1][12]

-

Syn-Addition (First): The adsorbed alkyne undergoes a syn-addition of two hydrogen atoms, one at a time, from the same face of the catalyst surface. This forms a surface-bound cis-alkene intermediate.[1][9]

-

Desorption or Further Reaction:

-

With a poisoned catalyst (Lindlar's), the resulting cis-alkene has a weaker affinity for the catalyst surface and desorbs before it can be further reduced.[1]

-

With a highly active catalyst (Pd/C), the cis-alkene remains adsorbed and rapidly undergoes a second syn-hydrogenation to yield the fully saturated alkane.[12]

-

References

- 1. orgosolver.com [orgosolver.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. ncert.nic.in [ncert.nic.in]

- 6. Lindlar's Catalyst | ChemTalk [chemistrytalk.org]

- 7. nbinno.com [nbinno.com]

- 8. Reduction of Alkynes | MCC Organic Chemistry [courses.lumenlearning.com]

- 9. reactionweb.io [reactionweb.io]

- 10. Video: Reduction of Alkynes to cis-Alkenes: Catalytic Hydrogenation [jove.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. orgosolver.com [orgosolver.com]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. Hydrogenation - Wikipedia [en.wikipedia.org]

- 15. Synthesis and Characterization of Ag/Al2O3 Catalysts for the Hydrogenation of 1-Octyne and the Preferential Hydrogenation of 1-Octyne vs 1-Octene - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

Application Notes and Protocols: Stereoselective Reduction of 3-Octyne to (Z)-3-Octene

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The stereoselective synthesis of (Z)-alkenes is a cornerstone of modern organic chemistry, with profound implications for the synthesis of complex molecules, including pharmaceuticals and natural products. The conversion of internal alkynes to their corresponding (Z)-alkenes requires precise control of reactivity to prevent over-reduction to the alkane. This document provides detailed application notes and experimental protocols for the stereoselective reduction of 3-octyne to (Z)-3-octene, a common transformation in synthetic organic chemistry. Two highly effective and widely used methods are presented: catalytic hydrogenation using Lindlar's catalyst and reduction with P-2 nickel catalyst. This guide includes quantitative data on reaction performance, detailed step-by-step protocols, and visualizations to aid in experimental design and execution.

Introduction

The selective reduction of alkynes to alkenes is a critical transformation. While complete hydrogenation of an alkyne to an alkane is thermodynamically favorable, partial reduction to the alkene can be achieved with high stereoselectivity using "poisoned" or deactivated catalysts.[1] For the synthesis of (Z)-alkenes, catalysts that promote the syn-addition of hydrogen across the triple bond are required.[2] This document focuses on two such catalytic systems: the heterogeneous Lindlar's catalyst and the homogeneous P-2 nickel catalyst.

Lindlar's Catalyst: This is a "poisoned" palladium catalyst, typically composed of palladium supported on calcium carbonate (CaCO₃) and treated with a catalytic poison like lead acetate (B1210297) and quinoline.[3][4] The poison deactivates the most active sites on the palladium surface, which prevents the further reduction of the initially formed (Z)-alkene to the alkane.[5]

P-2 Nickel Catalyst: This catalyst, a form of nickel boride (Ni₂B), provides a less toxic alternative to the lead-containing Lindlar's catalyst.[5] It is typically prepared in situ from the reduction of a nickel(II) salt with sodium borohydride (B1222165).[6] When used in conjunction with a modifier like ethylenediamine (B42938), the P-2 nickel catalyst system exhibits remarkable stereoselectivity for the formation of cis-alkenes.[7]

Data Presentation

The following tables summarize the typical performance of Lindlar's catalyst and P-2 nickel catalyst in the stereoselective reduction of internal alkynes to (Z)-alkenes. The data for the P-2 nickel catalyst is based on the reduction of hex-3-yne, a close structural analog of this compound.

Table 1: Performance of Lindlar's Catalyst for Alkyne Reduction

| Parameter | Value | Notes |

| Substrate | 3-Undecyne | A close analog to this compound. |

| Catalyst | Lindlar's Catalyst (5% Pd on CaCO₃) | Commercially available. |

| Temperature | Room Temperature (25 °C) | Mild reaction conditions. |

| Hydrogen Pressure | ~1 atm (balloon) | Easily manageable laboratory setup. |

| Reaction Time | 2-6 hours | Monitored by TLC or GC. |

| Conversion | >95% | High conversion of starting material. |

| Selectivity for (Z)-alkene | >95% | Excellent stereoselectivity. |

Data adapted from a protocol for the hydrogenation of 3-undecyne.[5]

Table 2: Performance of P-2 Nickel Catalyst for Alkyne Reduction

| Substrate | P-2 Ni (mmol) | % Olefin | cis:trans Ratio | Total Yield (%) |

| Hex-3-yne (40 mmol) | 5.0 | 98 | 97:1 | >95 |

| Hex-3-yne (200 mmol) | 10.0 | 97 | ca. 200:1 | >95 (80 isolated) |

Data from the reduction of hex-3-yne with P-2 Ni and ethylenediamine.[7]

Experimental Protocols

Protocol 1: Stereoselective Reduction of this compound using Lindlar's Catalyst

This protocol is adapted from the procedure for the hydrogenation of 3-undecyne.[5]

Materials:

-

This compound

-

Lindlar's catalyst (5% Pd on CaCO₃, poisoned with lead)

-

Anhydrous hexane (B92381) (or ethanol (B145695)/methanol)

-

Hydrogen gas (high purity)

-

Inert gas (Nitrogen or Argon)

-

Celite® or a similar filter aid

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Hydrogen balloon or hydrogenation apparatus (e.g., Parr hydrogenator)

-

Vacuum/inert gas manifold

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in anhydrous hexane (or another suitable solvent).

-

Carefully add Lindlar's catalyst (5-10 wt% relative to the substrate).

-

Seal the flask with a septum and connect it to a vacuum/inert gas manifold.

-

Evacuate the flask and backfill with an inert gas. Repeat this cycle three times to ensure an inert atmosphere.

-

Introduce hydrogen gas to the flask, either by connecting it to a hydrogen-filled balloon or by pressurizing a hydrogenation apparatus to approximately 1 atm.

-

Stir the reaction mixture vigorously at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed (typically 2-6 hours).

-

Once the reaction is complete, carefully vent the excess hydrogen and purge the system with an inert gas.

-

Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the filter cake with a small amount of the reaction solvent.

-

Concentrate the filtrate under reduced pressure to yield the crude (Z)-3-octene.

-

If necessary, the product can be purified by column chromatography on silica (B1680970) gel.

Protocol 2: Stereoselective Reduction of this compound using P-2 Nickel Catalyst

This protocol is based on a representative procedure for the reduction of an internal alkyne using a P-2 nickel catalyst with ethylenediamine.[7]

Materials:

-

This compound

-

Nickel(II) acetate tetrahydrate (Ni(OAc)₂·4H₂O)

-

Sodium borohydride (NaBH₄)

-

Ethanol

-

Ethylenediamine

-

Hydrogen gas (high purity)

-

Activated carbon

-

Diethyl ether

-

Water

Equipment:

-

Hydrogenation reactor (e.g., Brown hydrogenator) or a round-bottom flask with a hydrogen inlet

-

Magnetic stirrer and stir bar

-

Filtration apparatus

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Catalyst Preparation (in situ): In the hydrogenation reactor, dissolve nickel(II) acetate tetrahydrate (e.g., 1.25 g, 5.0 mmol) in ethanol.

-

Purge the reactor with hydrogen gas.

-

Add a solution of sodium borohydride in ethanol to the nickel acetate solution to form a black, nearly colloidal precipitate of P-2 nickel.

-

Hydrogenation: To the freshly prepared catalyst suspension, add ethylenediamine (e.g., 0.66 mL, 10 mmol), followed by this compound (e.g., 40.0 mmol).

-

Pressurize the reactor with hydrogen to 1 atm and stir vigorously at 20-25 °C.

-

Monitor the hydrogen uptake. The reaction is typically rapid and will cease once the alkyne is consumed.

-

Work-up: Upon completion, filter the reaction mixture through a small pad of activated carbon.

-

Dilute the filtrate with water and extract with diethyl ether.

-

Wash the combined ether extracts with water, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), and filter.

-

Evaporate the solvent under reduced pressure to yield (Z)-3-octene.

Visualizations

Caption: Workflow for Lindlar Catalytic Hydrogenation of this compound.

Caption: Simplified Mechanism of Syn-Addition in Catalytic Hydrogenation.

Conclusion

The stereoselective reduction of this compound to (Z)-3-octene can be reliably achieved with high yield and excellent stereoselectivity using either Lindlar's catalyst or a P-2 nickel catalyst system. Lindlar's catalyst offers a commercially available and straightforward procedure, while the P-2 nickel system provides a highly effective, lead-free alternative. The choice between these methods will depend on factors such as substrate compatibility, desired purity, and laboratory safety considerations. The protocols and data provided herein serve as a comprehensive guide for researchers in the successful implementation of this important synthetic transformation.

References

- 1. benchchem.com [benchchem.com]

- 2. Reduction of Alkynes | OpenOChem Learn [learn.openochem.org]

- 3. 9.5 Reduction of Alkynes - Organic Chemistry | OpenStax [openstax.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. benchchem.com [benchchem.com]

- 6. Nickel boride catalyst - Wikipedia [en.wikipedia.org]

- 7. “P-2 nickel” catalyst with ethylenediamine, a novel system for highly stereospecific reduction of alkynes to cis-olefins - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

Application Notes and Protocols: 3-Octyne in Transition Metal-Catalyzed Cross-Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of 3-octyne, an internal alkyne, in transition metal-catalyzed cross-coupling reactions. While direct literature on this compound is limited, this document leverages detailed protocols for structurally similar internal alkynes, such as 1-octyne, to provide representative methodologies and insights into the reactivity of this substrate class. The focus is on providing practical experimental protocols, key performance data, and an understanding of the underlying reaction mechanisms.

Introduction to the Cross-Coupling of Internal Alkynes